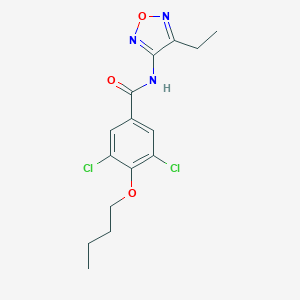![molecular formula C18H9Cl2N5O3 B254426 7-chloro-1-(4-chlorophenyl)-2-(1H-tetraazol-5-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254426.png)
7-chloro-1-(4-chlorophenyl)-2-(1H-tetraazol-5-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-1-(4-chlorophenyl)-2-(1H-tetraazol-5-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound that has been studied extensively due to its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The exact mechanism of action of 7-chloro-1-(4-chlorophenyl)-2-(1H-tetraazol-5-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes and signaling pathways involved in cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. Additionally, it has been shown to have antioxidant properties and may help protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-chloro-1-(4-chlorophenyl)-2-(1H-tetraazol-5-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its ability to selectively target specific enzymes and signaling pathways. Additionally, the compound has been found to have low toxicity, making it a relatively safe option for use in experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 7-chloro-1-(4-chlorophenyl)-2-(1H-tetraazol-5-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. For example, further studies could be conducted to investigate the compound's potential as an anticancer agent, as well as its ability to modulate the immune system. Additionally, researchers could explore the use of this compound in combination with other drugs or therapies, in order to enhance its effectiveness. Finally, studies could be conducted to investigate the potential of this compound for use in other areas, such as neurodegenerative diseases or cardiovascular disorders.
Métodos De Síntesis
The synthesis of 7-chloro-1-(4-chlorophenyl)-2-(1H-tetraazol-5-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps, including the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-1,3-dioxo-2-butenyl acetate. This intermediate is then reacted with 5-amino-1H-tetrazole and 2-chloroacetyl chloride to form the tetrazole-substituted chromene. Finally, the compound is treated with chloroacetic acid and sodium hydroxide to yield the desired product.
Aplicaciones Científicas De Investigación
7-chloro-1-(4-chlorophenyl)-2-(1H-tetraazol-5-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been used in a variety of scientific research applications. For example, it has been studied for its potential as an anticancer agent, due to its ability to inhibit the growth of cancer cells. Additionally, it has been investigated for its potential as an anti-inflammatory agent, as well as its ability to modulate the immune system.
Propiedades
Fórmula molecular |
C18H9Cl2N5O3 |
|---|---|
Peso molecular |
414.2 g/mol |
Nombre IUPAC |
7-chloro-1-(4-chlorophenyl)-2-(2H-tetrazol-5-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C18H9Cl2N5O3/c19-9-3-1-8(2-4-9)14-13-15(26)11-7-10(20)5-6-12(11)28-16(13)17(27)25(14)18-21-23-24-22-18/h1-7,14H,(H,21,22,23,24) |
Clave InChI |
NBOPMFGEZRPRAV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2C3=C(C(=O)N2C4=NNN=N4)OC5=C(C3=O)C=C(C=C5)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1C2C3=C(C(=O)N2C4=NNN=N4)OC5=C(C3=O)C=C(C=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide](/img/structure/B254343.png)
![3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(prop-2-en-1-yl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254346.png)
![1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254347.png)
![4-{[4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B254348.png)
![2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B254350.png)




![N-cyclopropyl-2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B254380.png)
![6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one](/img/structure/B254386.png)
![(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B254388.png)

![2-[(cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B254391.png)